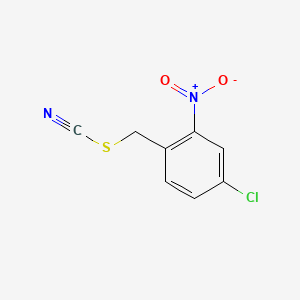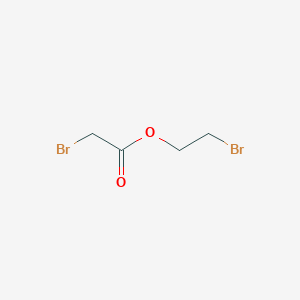![molecular formula C54H24O2 B14721667 Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione CAS No. 10352-96-2](/img/structure/B14721667.png)
Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione is a complex organic compound with the molecular formula C34H16O2 This compound is known for its unique structure, which includes multiple aromatic rings and ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the complex aromatic structure.
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the specialized conditions required for its synthesis. when produced industrially, it involves large-scale organic synthesis techniques, often utilizing automated reactors to ensure precise control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Aromatic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione has several scientific research applications:
Chemistry: It is used as a model compound to study aromaticity and the behavior of polycyclic aromatic hydrocarbons.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione involves its interaction with molecular targets, such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, its ability to undergo redox reactions can generate reactive oxygen species (ROS), leading to oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione
- Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, chloro derivs.
- Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, tetrachloro-
Uniqueness
Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione is unique due to its extended aromatic system and the presence of multiple ketone groups. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
10352-96-2 |
|---|---|
Molekularformel |
C54H24O2 |
Molekulargewicht |
704.8 g/mol |
IUPAC-Name |
pentadecacyclo[26.18.2.22,5.26,9.229,32.03,24.04,21.07,20.08,17.010,15.025,47.030,43.031,40.033,38.044,48]tetrapentaconta-1(46),2,4,6,8,10,12,14,17,19,21,23,25(47),26,28(48),29,31,33,35,37,40,42,44,49,51,53-hexacosaene-16,39-dione |
InChI |
InChI=1S/C54H24O2/c55-53-41-7-3-1-5-25(41)27-9-11-37-33-17-13-29-32-16-20-36-40-22-24-44-52-28(26-6-2-4-8-42(26)54(44)56)10-12-38(50(40)52)34-18-14-30(46(32)48(34)36)31-15-19-35(47(33)45(29)31)39-21-23-43(53)51(27)49(37)39/h1-24H |
InChI-Schlüssel |
IPVOEXMSCVWWNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=CC=C1C3=CC=C4C5=C(C=CC(=C35)C3=C1C9=C8C=C3)C1=CC=CC=C1C4=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


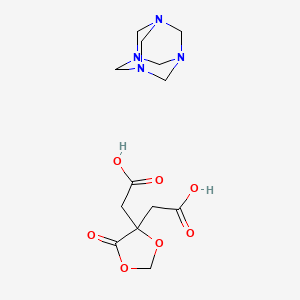
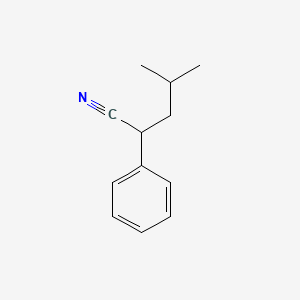
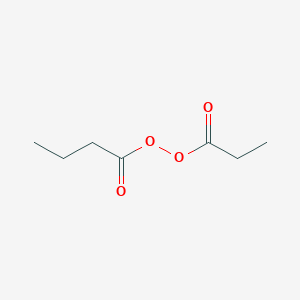

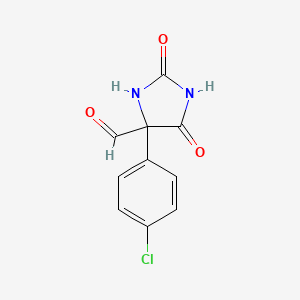
![5,5'-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14721606.png)
![Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B14721617.png)
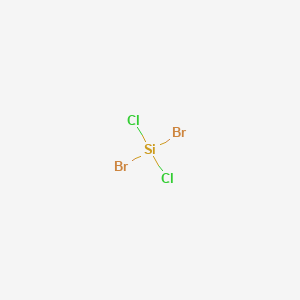

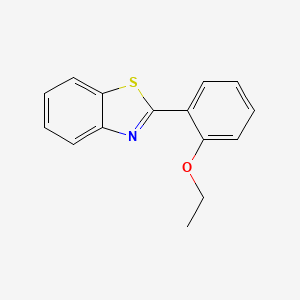
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)

